4-Phenylpiperazine-1-carboximidamide
Overview
Description
4-Phenylpiperazine-1-carboximidamide is a chemical compound with the molecular formula C11H16N4. It is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities. This compound has been explored for its potential use in diagnostic imaging and the development of pharmaceuticals.
Mechanism of Action
Target of Action
4-Phenylpiperazine-1-carboximidamide is a derivative of the piperazine family . Piperazine derivatives have been identified as potential permeation enhancers (PEs), which are substances that can improve the absorption of drugs across biological barriers .
Mode of Action
Studies on similar piperazine derivatives suggest that they interact with the intestinal epithelium, enhancing its permeability and thereby improving the absorption of macromolecules . This interaction involves changes in mitochondrial membrane potential and plasma membrane potential .
Biochemical Pathways
It is known that piperazine derivatives can influence the ph of the surrounding environment, which in turn can affect the permeability of the intestinal epithelium .
Pharmacokinetics
As a permeation enhancer, it is likely to influence the bioavailability of other compounds by increasing their absorption across biological barriers .
Result of Action
The primary result of the action of this compound is an increase in the permeability of the intestinal epithelium, which can enhance the absorption of macromolecules . This can potentially improve the effectiveness of orally administered drugs.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect its efficacy as a permeation enhancer
Preparation Methods
The synthesis of 4-Phenylpiperazine-1-carboximidamide can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Chemical Reactions Analysis
4-Phenylpiperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be substituted with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Phenylpiperazine-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of Alzheimer’s disease.
Medicine: This compound is explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of various chemical intermediates and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
4-Phenylpiperazine-1-carboximidamide can be compared with other similar compounds such as:
1-Phenylpiperazine: Known for its use as an intestinal permeation enhancer with minimal cytotoxicity.
N-carbamimidoyl-4-phenylpiperazine-1-carboximidamide: Another derivative with similar structural features but different applications.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied for its acetylcholinesterase inhibitory activity.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-phenylpiperazine-1-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c12-11(13)15-8-6-14(7-9-15)10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEDWUWFALDTHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938137 | |
Record name | 4-Phenylpiperazine-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17238-58-3 | |
Record name | 1-Carboxamidino-4-phenylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenylpiperazine-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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